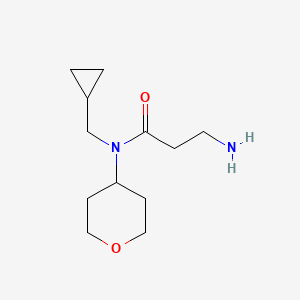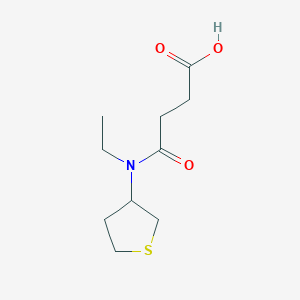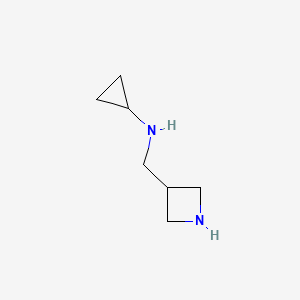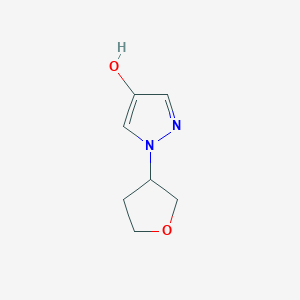![molecular formula C9H20N2O B1491582 1-[{[(2-氨基乙基)氨基]甲基}环己醇 CAS No. 1249390-23-5](/img/structure/B1491582.png)
1-[{[(2-氨基乙基)氨基]甲基}环己醇
描述
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic substituents .
Synthesis Analysis
Amines can be synthesized in the laboratory through several methods. One common method is the reaction of an alkyl halide with ammonia or an amine, resulting in a substitution reaction .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can form three covalent bonds with other atoms. The geometry around the nitrogen atom in amines is roughly pyramidal .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid. In acid-base reactions, amines act as bases due to the presence of a lone pair of electrons on the nitrogen atom .
Physical And Chemical Properties Analysis
Amines are generally colorless, although they may yellow upon standing in air. Lower-molecular-weight amines have a fishy odor. They have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds .
科学研究应用
Carbohydrate Analysis
“1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be utilized in the sensitive analysis of carbohydrates. The compound can be involved in the reductive alkylation of the carbonyl group of carbohydrates, which is essential for enhancing the detection sensitivity of carbohydrates in chromatographic and mass spectrometric techniques .
Glycan Profiling
This compound may serve as a multifunctional oligosaccharide label for glycan profiling. It can be used to label N-glycans from glycoproteins, aiding in the identification and profiling of glycans using techniques like LC-ESI-ToF and MALDI-ToF mass spectrometry .
Mass Spectrometry Sensitivity Enhancement
In mass spectrometry, particularly electrospray ionization-time of flight (ESI-ToF) MS, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be used to improve ionization efficiency. This leads to better sensitivity and detection of N-glycans, even in low abundance .
Fluorescence Labeling
The compound can act as a fluorescence label for chromatographic analysis. It can be used to functionalize N-glycans through reductive amination, which is a common step in the chromatographic analysis of glycans .
Ionic Liquid Synthesis
It can be synthesized into imidazolium salts, which are a type of ionic liquid. These ionic liquids have various applications, including but not limited to, use as solvents and catalysts in chemical reactions .
Protein-Protein Interaction Studies
Due to its ability to label glycans, “1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol” can be instrumental in studying protein-protein interactions. Glycans on the surface of glycoproteins are crucial for these interactions, and understanding their structure is vital for comprehending glycoprotein functions .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[(2-aminoethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNVIWVZROYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491509.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)


![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)